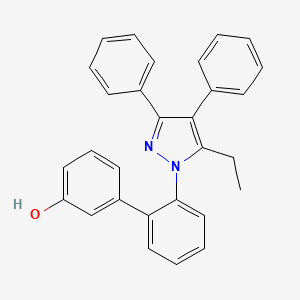

2'-(5-Ethyl-3,4-diphenyl-pyrazol-1-YL)-biphenyl-3-OL

货号 B8270932

CAS 编号:

710354-39-5

分子量: 416.5 g/mol

InChI 键: LNAMHROPPVZCBA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

This compound, also known as BDBM50212873 or [2’-(5-Ethyl-3,4-diphenyl-pyrazol-1-yl)-biphenyl-3-yloxy]-acetic acid, is a chemical substance with the SMILES notation CCc1c(c(nn1-c1ccccc1-c1cccc(OCC(O)=O)c1)-c1ccccc1)-c1ccccc1 .

Molecular Structure Analysis

The InChI Key for this compound isSJRVJRYZAQYCEE-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.

安全和危害

属性

CAS 编号 |

710354-39-5 |

|---|---|

产品名称 |

2'-(5-Ethyl-3,4-diphenyl-pyrazol-1-YL)-biphenyl-3-OL |

分子式 |

C29H24N2O |

分子量 |

416.5 g/mol |

IUPAC 名称 |

3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenol |

InChI |

InChI=1S/C29H24N2O/c1-2-26-28(21-12-5-3-6-13-21)29(22-14-7-4-8-15-22)30-31(26)27-19-10-9-18-25(27)23-16-11-17-24(32)20-23/h3-20,32H,2H2,1H3 |

InChI 键 |

LNAMHROPPVZCBA-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C(=NN1C2=CC=CC=C2C3=CC(=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

The reaction of Example 1 (reaction scale: 10 mmol of bromophenyl pyrazole) was conducted with 0.5 mole % of Pd2(dba)3. After the reaction was judged to be essentially complete, 5N aqueous HCl (1.25 mL/g of bromophenyl pyrazole starting material) was added followed by THF (12.5 mL/g) and water (2.5 mL/g). The mixture was heated to 50° C. to dissolve the precipitates, then cooled to 25° C. and filtered twice through a Darco zeta pad. To the filtrate was added TMT (5 mol %). The mixture was stirred at ambient temperature for 14 h and filtered again four times through the same Darco zeta pad employed in the previous filtration. The THF was removed by evaporation, and water (2.5 mL/g) and ethanol (2.5 mL/g) were added to precipitate the product, affording 2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1′]-biphenyl-3-ol containing 146 ppm of palladium.

Name

Synthesis routes and methods II

Procedure details

The reaction of Example 1 (reaction scale: 71.5 kg, 177.29 mol of bromophenyl pyrazole) was conducted with 0.1 mole % of Pd2(dba)3. After the reaction was judged to be essentially complete, the reaction mixture was neutralized with 1N aq. HCl to a pH of 7.0 to 7.5. The crude solid was dissolved in THF (9 L/Kg of bromophenyl pyrazole starting material), and the mixture was stirred in the presence of PS-PPh3 resin (Fluka, 3.0 wt %) at ambient temperature. After stirring for 84.5 h, the resin was removed by filtration, and the filtrate was passed sequentially through a Darco zeta pad cartridge, then a 1.2 μm Cuno polish filter. The palladium levels after the Darco pad filtration and after polish filtration were less than 10 ppm and less than 13 ppm, respectively. The filtrate was concentrated and its solute recrystallized from THF/acetone/water to afford 2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1′]-biphenyl-3-ol containing less than 10 ppm of palladium.

Name

Synthesis routes and methods III

Procedure details

The reaction of Example 1 (reaction scale: 10 mmol of bromophenyl pyrazole) was conducted with 0.15 mole % of Pd2(dba)3. After the reaction was judged to be essentially complete, the reaction mixture was neutralized with 1N aq. HCl to a pH of 7.0 to 7.5. After filtration, the crude solid was dissolved in acetone (30 mL/g of bromophenyl pyrazole starting material) at reflux. TMT (0.22 equiv.) was added at 55° C., and the mixture was stirred for 20 min while its temperature was allowed to decrease to 30° C. The mixture was filtered twice through a Darco zeta pad. The filtrate was concentrated by partial removal of the organic solvents and recrystallized from acetone/water to afford 2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1′]-biphenyl-3-ol containing 28 ppm of palladium.

Synthesis routes and methods IV

Procedure details

The reaction of Example 1 (reaction scale: 10 mmol of bromophenyl pyrazole) was conducted with 0.1 mole % of Pd2(dba)3. After the reaction was judged to be essentially complete, the reaction mixture was neutralized with 1N aqueous HCl to a pH of 7.0 to 7.5. The crude product, whose palladium level was 270 ppm, was dissolved in acetone (16 mL/g of bromophenyl pyrazole starting material) and THF (2.65 mL/g) at 50° C. TMT (0.23 equiv.) was added, and the mixture was stirred at 50° C. for 15 min, cooled to room temperature, and filtered three times through a Darco zeta pad. A sample of filtrate was evaporated to dryness, affording a solid containing 92 ppm of palladium. The remaining filtrate was concentrated and recrystallized by adding water, affording 2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1′]-biphenyl-3-ol containing 51 ppm of palladium.

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Amino(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B8270871.png)

![1'-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]dihydrochloride](/img/structure/B8270886.png)

![(1R,3R,4S,6S)-4-Amino-4,7,7-trimethyl-bicyclo[4.1.0]hept-3-yl)-methanol](/img/structure/B8270889.png)

![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester](/img/structure/B8270918.png)

![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetohydrazide](/img/structure/B8270949.png)